

A Comparative Guide to the Characterization of 3,5-Dimethylpyridine Metal Complexes

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Compound of Interest

Compound Name: 3,5-Dimethylpyridine

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synthesis, structure, and spectroscopic properties of metal complexes featuring the **3,5-dimethylpyridine** ligand. The information presented herein is intended to assist researchers in understanding the coordination chemistry of this versatile ligand and to facilitate the development of novel metal-based compounds with potential applications in catalysis and drug development.

Synthesis and Coordination Chemistry

The synthesis of **3,5-dimethylpyridine** (also known as 3,5-lutidine) metal complexes is typically achieved through the reaction of a suitable metal salt with the ligand in an appropriate solvent. The stoichiometry of the reactants and the reaction conditions, such as temperature and solvent polarity, play a crucial role in determining the final coordination geometry and nuclearity of the complex.

Commonly, **3,5-dimethylpyridine** acts as a monodentate ligand, coordinating to the metal center through its nitrogen atom. The steric hindrance from the two methyl groups in the 3 and 5 positions can influence the number of ligands that can coordinate to a single metal center and can affect the overall stability and reactivity of the resulting complex.

General Synthetic Protocol: A solution of the metal salt (e.g., copper(II) bromide, palladium(II) chloride, nickel(II) chloride, cobalt(II) nitrate) in a suitable solvent (e.g., ethanol, acetonitrile) is treated with a stoichiometric amount of **3,5-dimethylpyridine**. The reaction mixture is typically

stirred at room temperature or gently heated to facilitate complex formation. The resulting metal complex often precipitates from the solution and can be isolated by filtration, washed with a suitable solvent to remove any unreacted starting materials, and dried under vacuum. Single crystals suitable for X-ray diffraction can often be obtained by slow evaporation of the solvent from the reaction mixture or by recrystallization from an appropriate solvent system.

Structural Characterization: A Comparative Look

The precise arrangement of atoms within a metal complex is determined using single-crystal X-ray diffraction. This technique provides invaluable information on bond lengths, bond angles, and the overall coordination geometry of the metal center. Below is a comparison of the structural parameters for a known copper(II) complex of **3,5-dimethylpyridine**, with expected trends for other transition metal complexes based on available literature for similar pyridine-based ligands.

Parameter	[CuBr ₂ (C ₇ H ₉ N) ₂] n[1][2][3][4]	trans-[PdCl ₂ (C ₇ H ₉ N) ₂] (Predicted)	[NiCl ₂ (C ₇ H ₉ N) ₄] (Predicted)	[Co(NO ₃) ₂ (C ₇ H ₉ N) ₄] (Predicted)
Metal Ion	Cu(II)	Pd(II)	Ni(II)	Co(II)
Coordination Geometry	Distorted square-planar (in a polymeric chain)	Square-planar	Octahedral	Octahedral
M-N Bond Length (Å)	~2.02	~2.03 - 2.05	~2.10 - 2.15	~2.15 - 2.20
N-M-N Bond Angle (°)	180 (trans)	180 (trans)	90 (cis), 180 (trans)	90 (cis), 180 (trans)
M-X Bond Length (Å)	Cu-Br: ~2.45	Pd-Cl: ~2.30	Ni-Cl: ~2.40	Co-O(NO ₃): ~2.10

Note: Data for Palladium, Nickel, and Cobalt complexes with **3,5-dimethylpyridine** are predicted based on typical values observed for complexes with other pyridine derivatives.

The Cu(II) complex, catena-poly[[bis(**3,5-dimethylpyridine**)copper(II)]-di- μ -bromido], features bromide-bridged chains of copper atoms.^{[1][2][3][4]} Each copper ion is in a nearly square-planar environment. For a hypothetical trans-[PdCl₂(**3,5-dimethylpyridine**)₂] complex, a square-planar geometry is expected, a common coordination for Pd(II). Ni(II) and Co(II) complexes with four **3,5-dimethylpyridine** ligands are likely to adopt an octahedral geometry, with the remaining coordination sites occupied by anions or solvent molecules.

Spectroscopic Properties: Fingerprinting the Complexes

Spectroscopic techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for characterizing **3,5-dimethylpyridine** metal complexes and for confirming the coordination of the ligand to the metal center.

Infrared (IR) Spectroscopy

Coordination of **3,5-dimethylpyridine** to a metal ion induces shifts in the vibrational frequencies of the pyridine ring. The most significant changes are typically observed for the C=C and C=N stretching vibrations.

Vibrational Mode	3,5-Dimethylpyridine (Free Ligand) (cm ⁻¹)	Coordinated 3,5-Dimethylpyridine (cm ⁻¹)
Pyridine ring stretching ($\nu(\text{C}=\text{C})$, $\nu(\text{C}=\text{N})$)	~1580, 1450	Shift to higher wavenumbers (e.g., 1600, 1460)
Ring breathing	~995	Shift to higher wavenumbers
C-H out-of-plane bending	~700-800	Minor shifts

The increase in the frequency of the ring stretching vibrations upon coordination is indicative of the donation of electron density from the nitrogen atom to the metal, leading to a strengthening of the ring bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectroscopy are powerful tools for characterizing diamagnetic metal complexes of **3,5-dimethylpyridine**. The coordination of the ligand to a metal center leads to a downfield shift of the proton and carbon signals of the pyridine ring due to the deshielding effect of the metal ion.

Nucleus	3,5-Dimethylpyridine (Free Ligand) (δ , ppm)	Coordinated 3,5-Dimethylpyridine (δ , ppm) (Predicted)
^1H NMR		
H-2, H-6	~8.2	Downfield shift to ~8.5 - 9.0
H-4	~7.3	Downfield shift to ~7.5 - 8.0
-CH ₃	~2.3	Minor downfield shift
^{13}C NMR		
C-2, C-6	~147	Downfield shift
C-3, C-5	~133	Minor shift
C-4	~136	Downfield shift

The magnitude of the downfield shift can provide insights into the strength of the metal-ligand bond.

Potential Applications

Metal complexes of **3,5-dimethylpyridine** and other substituted pyridines are being explored for a range of applications, including catalysis and as antimicrobial agents.

Catalysis

Pyridine-based metal complexes have shown promise as catalysts in various organic transformations, such as oxidation and cross-coupling reactions. The electronic and steric properties of the **3,5-dimethylpyridine** ligand can be fine-tuned to modulate the catalytic activity and selectivity of the metal center. For instance, iron complexes with pyridine-based ligands have been used to catalyze the oxidation of hydrocarbons.

Antimicrobial Activity

Transition metal complexes with pyridine derivatives have demonstrated significant antimicrobial and antifungal activity.[5][6][7] The biological activity of these compounds is often enhanced upon coordination to a metal ion. It is believed that the metal complex can interact with the cellular machinery of microorganisms, leading to cell death. For example, complexes of various transition metals with pyridine have shown promising activity against a range of bacterial and fungal strains.[5][7]

Experimental Protocols

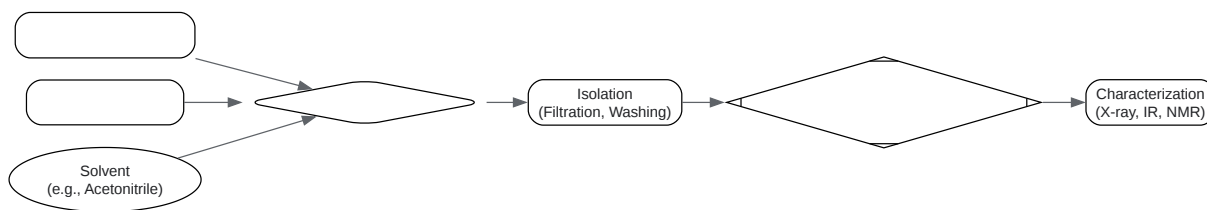
Synthesis of catena-poly[[bis(3,5-dimethylpyridine)copper(II)]-di- μ -bromido][3]

- Materials: Copper(II) bromide (CuBr_2), **3,5-dimethylpyridine**, acetonitrile.
- Procedure: Copper(II) bromide (1.0 mmol) and **3,5-dimethylpyridine** (2.0 mmol) are dissolved in acetonitrile (20 mL) with gentle warming. The solution is covered and left to stand at room temperature. Green needle-like crystals of the complex form over several days. The crystals are isolated by filtration, washed with cold acetonitrile, and air-dried.

General Protocol for Spectroscopic Characterization

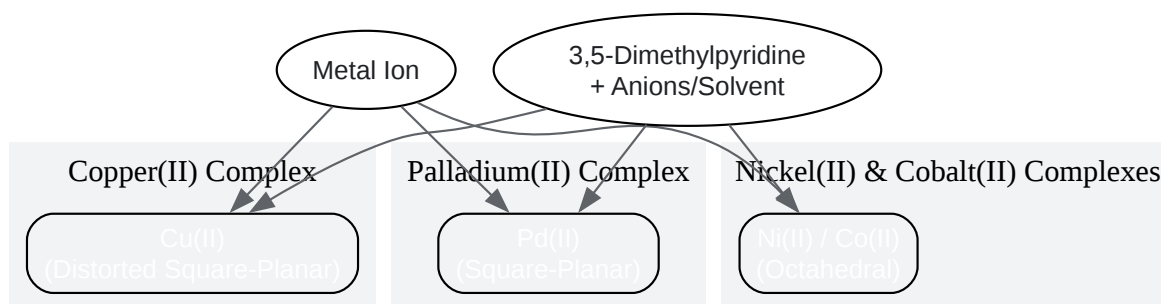
- Infrared (IR) Spectroscopy: IR spectra are recorded on a Fourier Transform Infrared (FTIR) spectrometer in the range of $4000\text{--}400\text{ cm}^{-1}$. Samples are typically prepared as KBr pellets.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra are recorded on a high-resolution NMR spectrometer. Samples are dissolved in a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6), and chemical shifts are reported in parts per million (ppm) relative to a standard internal reference (e.g., tetramethylsilane).

Visualizations



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Fig. 1: General workflow for the synthesis and characterization of **3,5-dimethylpyridine** metal complexes.



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Fig. 2: Common coordination geometries of **3,5-dimethylpyridine** metal complexes.

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